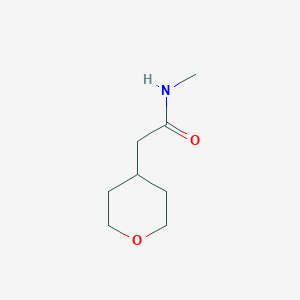

N-methyl-2-(oxan-4-yl)acetamide

CAS No.: 1087351-65-2

Cat. No.: VC5216243

Molecular Formula: C8H15NO2

Molecular Weight: 157.213

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1087351-65-2 |

|---|---|

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.213 |

| IUPAC Name | N-methyl-2-(oxan-4-yl)acetamide |

| Standard InChI | InChI=1S/C8H15NO2/c1-9-8(10)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3,(H,9,10) |

| Standard InChI Key | LVBNJEVLRPPQRV-UHFFFAOYSA-N |

| SMILES | CNC(=O)CC1CCOCC1 |

Introduction

Synthesis of N-methyl-2-(oxan-4-yl)acetamide

The synthesis of N-methyl-2-(oxan-4-yl)acetamide involves the reaction of N-methylacetamide with an oxane derivative under controlled conditions. Key steps include:

-

Reactants:

-

N-methylacetamide

-

Oxane derivative (e.g., 4-hydroxyoxane)

-

-

Catalysts and Conditions:

-

Acid or base catalysts (e.g., sulfuric acid or potassium carbonate)

-

Moderate temperature (50–80°C)

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF)

-

-

Reaction Mechanism:

-

The hydroxyl group of the oxane derivative reacts with the acetamide group, forming an ether bond.

-

The reaction proceeds via nucleophilic substitution.

-

This method ensures high yield and purity of the product, making it suitable for industrial-scale production.

Chemical Reactions

N-methyl-2-(oxan-4-yl)acetamide exhibits diverse reactivity due to its functional groups:

Oxidation

-

Oxidizing agents like potassium permanganate or hydrogen peroxide can convert it into N-methyl-2-(oxan-4-yl)acetic acid, introducing a carboxylic acid group.

Reduction

-

Reducing agents such as lithium aluminum hydride can reduce it to form N-methyl-2-(oxan-4-yl)ethanol, replacing the carbonyl group with a hydroxyl group.

Substitution

-

Substitution reactions allow modification of the oxane ring or the acetamide group, enabling functionalization for specific applications.

Medicinal Chemistry

N-methyl-2-(oxan-4-yl)acetamide is studied for its potential therapeutic properties:

-

Antimicrobial Activity: Preliminary studies suggest activity against bacterial strains by disrupting cell membranes.

-

Neuroprotective Effects: Its structural features may confer benefits in treating neurodegenerative diseases.

Chemical Synthesis

The compound serves as a building block for synthesizing more complex molecules, particularly in drug discovery and materials science.

Biological Research

It is used in enzyme inhibition studies and protein-ligand interaction research due to its ability to interact with biological macromolecules.

Mechanism of Action:

-

Interaction with ion channels (e.g., TRPM8), modulating calcium ion flow and pain pathways.

-

Binding to enzymes via its acetamide group, altering enzymatic activity.

Observed Effects:

-

Antimicrobial properties against Gram-positive and Gram-negative bacteria.

-

Potential analgesic effects by modulating sensory ion channels.

Comparison with Similar Compounds

| Compound | Structural Difference | Key Properties |

|---|---|---|

| N-methyl-2-(tetrahydro-2H-pyran-4-yl)acetamide | Contains tetrahydropyran instead of oxane | Similar reactivity but different steric effects |

| N-methyl-2-(oxan-4-yl)propionamide | Propionamide group replaces acetamide | Altered solubility and reactivity |

The unique combination of the oxane ring and acetamide functional group distinguishes N-methyl-2-(oxan-4-yl)acetamide from other analogs, providing distinct chemical and biological behavior.

Future Research Directions

Further studies are needed to explore:

-

Detailed pharmacokinetics and toxicity profiles for therapeutic applications.

-

Optimization of synthetic routes for industrial scalability.

-

Development of derivatives with enhanced biological activity.

By leveraging its versatile chemistry, N-methyl-2-(oxan-4-yl)acetamide holds promise in various scientific fields, including drug development and material science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume